6-Methoxypurine arabinoside

Description

Structure

2D Structure

Properties

CAS No. |

91969-06-1 |

|---|---|

Molecular Formula |

C11H14N4O5 |

Molecular Weight |

282.25 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H14N4O5/c1-19-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8+,11-/m1/s1 |

InChI Key |

UQQHOWKTDKKTHO-ICQCTTRCSA-N |

Isomeric SMILES |

COC1=NC=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |

Synonyms |

6-methoxypurine arabinoside 9-(beta-arabinosyl)-6-methoxy-9-purine ara-M |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and synthesis of 6-Methoxypurine arabinoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxypurine arabinoside, a synthetic purine nucleoside analogue, has demonstrated significant and selective antiviral activity, particularly against the Varicella-Zoster Virus (VZV). This technical guide provides a comprehensive overview of its chemical structure, synthesis, biological activity, and mechanism of action. Detailed experimental protocols for its synthesis and for the evaluation of its antiviral properties are presented, along with a summary of its physicochemical and pharmacokinetic properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

Chemical Structure and Properties

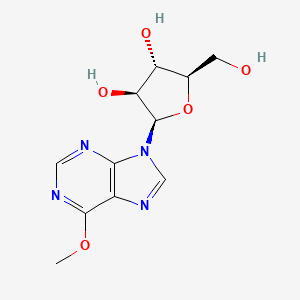

This compound, also known as ara-M, is a purine nucleoside composed of a 6-methoxypurine base attached to an arabinofuranose sugar moiety via a β-N9-glycosidic bond.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2R,3S,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol | PubChem |

| Chemical Formula | C₁₁H₁₄N₄O₅ | PubChem |

| Molecular Weight | 282.25 g/mol | PubChem |

| CAS Number | 91969-06-1 | Guidechem[1] |

| SMILES | COC1=NC=NC2=C1N=CN2[C@H]3--INVALID-LINK--CO)O">C@HO | PubChem |

| InChI Key | UQQHOWKTDKKTHO-ICQCTTRCSA-N | PubChem |

| Monoisotopic Mass | 282.0964 Da | PubChem[2] |

Table 2: Spectroscopic Data for this compound

| Data Type | Values |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | Data not available in the search results. |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | Data not available in the search results. |

| High-Resolution Mass Spectrometry (HRMS) | Data not available in the search results. |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common strategy involves the glycosylation of a protected purine base with a protected arabinofuranosyl donor, followed by deprotection. While a specific detailed protocol for this compound was not found in the search results, a plausible synthesis can be adapted from methods used for similar 6-alkoxypurine arabinosides and related nucleoside analogues. The following is a generalized protocol based on these methods.

Experimental Protocol: Chemical Synthesis

Step 1: Preparation of a Protected Arabinofuranosyl Donor

A suitable starting material, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-arabinofuranose, can be synthesized from D-arabinose. This involves protection of the hydroxyl groups, typically with benzoyl or acetyl groups, to prevent side reactions during glycosylation.

Step 2: Glycosylation of 6-Chloropurine

6-Chloropurine is coupled with the protected arabinofuranosyl donor in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), in an anhydrous aprotic solvent like acetonitrile or dichloromethane. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which is monitored by thin-layer chromatography (TLC). This stereoselective glycosylation reaction predominantly yields the β-anomer.

Step 3: Introduction of the Methoxy Group

The resulting 6-chloro-9-(2,3,5-tri-O-benzoyl-β-D-arabinofuranosyl)purine is then treated with sodium methoxide in methanol. This step serves a dual purpose: it displaces the chloro group at the 6-position with a methoxy group and also removes the benzoyl protecting groups from the sugar moiety. The reaction is typically carried out at reflux temperature.

Step 4: Purification

The final product, this compound, is purified from the reaction mixture using column chromatography on silica gel, followed by recrystallization to obtain a pure solid.

Biological Activity and Mechanism of Action

This compound exhibits potent and selective antiviral activity against Varicella-Zoster Virus (VZV).

Table 3: In Vitro Anti-VZV Activity of this compound

| VZV Strain | IC₅₀ (µM) |

| Eight different strains | 0.5 - 3 |

This activity is significantly higher than that observed against human cell lines, with an EC₅₀ of >100 µM, indicating a favorable selectivity index of at least 30-fold.

The mechanism of action of this compound in VZV-infected cells involves a multi-step metabolic activation pathway.

Anabolic Activation Pathway

Caption: Metabolic activation of this compound in VZV-infected cells.

As depicted in the diagram, this compound is first phosphorylated by the VZV-encoded thymidine kinase to its monophosphate form.[3] This initial step is crucial for its selectivity, as the compound is not significantly phosphorylated by host cellular kinases.[4] The monophosphate is then demethoxylated by cellular AMP deaminase to form ara-inosine monophosphate (ara-IMP). Subsequent enzymatic conversions by cellular kinases lead to the formation of the active triphosphate metabolite, ara-adenosine triphosphate (ara-ATP).[3] Ara-ATP acts as a competitive inhibitor of the VZV DNA polymerase, thereby terminating viral DNA chain elongation and inhibiting viral replication.[5]

Experimental Protocols for Biological Evaluation

Protocol 1: VZV Plaque Reduction Assay

This assay is used to determine the concentration of this compound that inhibits VZV-induced plaque formation by 50% (IC₅₀).

Materials:

-

Human foreskin fibroblast (HFF) cells

-

Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS)

-

Varicella-Zoster Virus (VZV) stock

-

This compound stock solution

-

Methylcellulose overlay medium (e.g., 1% methylcellulose in MEM with 2% FBS)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

-

Seed HFF cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of this compound in MEM.

-

Remove the growth medium from the HFF cell monolayers and infect the cells with a VZV suspension calculated to produce 50-100 plaques per well.

-

After a 1-hour adsorption period at 37°C, remove the virus inoculum.

-

Add the methylcellulose overlay medium containing the various concentrations of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 7-10 days, or until plaques are clearly visible in the virus control wells.

-

Fix the cells with 10% formalin and stain with crystal violet solution.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the IC₅₀ value by determining the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Protocol 2: VZV Thymidine Kinase Assay

This assay measures the ability of the VZV-encoded thymidine kinase to phosphorylate this compound.

Materials:

-

Purified recombinant VZV thymidine kinase

-

[³H]-labeled this compound or a suitable radiolabeled substrate like [³H]-thymidine

-

ATP solution

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

DEAE-cellulose filter discs

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, and purified VZV thymidine kinase.

-

Initiate the reaction by adding the [³H]-labeled substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a DEAE-cellulose filter disc.

-

Wash the filter discs extensively with ammonium formate and ethanol to remove unreacted substrate.

-

Dry the filter discs and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity retained on the discs, which corresponds to the amount of phosphorylated product, using a scintillation counter.

-

To determine if this compound is a substrate, a competition assay can be performed where the phosphorylation of [³H]-thymidine is measured in the presence of increasing concentrations of unlabeled this compound.

Pharmacokinetics

Studies in animal models have provided insights into the pharmacokinetic profile of this compound.

Table 4: Pharmacokinetic Parameters of this compound

| Parameter | Animal Model | Value | Reference |

| Elimination Half-life (t½) | Rat (IV) | 29 min | [1] |

| Monkey (IV) | 45 min | [1] | |

| Primary Metabolite | Rat & Monkey | Hypoxanthine arabinoside (ara-H) | [1] |

| Oral Bioavailability | Rat & Monkey | Poor | [1] |

The poor oral bioavailability is attributed to extensive presystemic metabolism, primarily through the action of adenosine deaminase, which converts this compound to hypoxanthine arabinoside.[1]

Conclusion

This compound is a promising antiviral agent with potent and selective activity against VZV. Its mechanism of action, which relies on activation by the viral thymidine kinase, underscores its selectivity. While its pharmacokinetic properties, particularly its poor oral bioavailability, present challenges for clinical development, its high in vitro potency warrants further investigation, including the exploration of prodrug strategies to improve its systemic exposure. The detailed chemical, biological, and experimental information provided in this guide serves as a foundational resource for researchers dedicated to advancing the field of antiviral drug discovery.

References

- 1. web.pdx.edu [web.pdx.edu]

- 2. A Rapid Phenotypic Assay for Detection of Acyclovir-Resistant Varicella-Zoster Virus with Mutations in the Thymidine Kinase Open Reading Frame - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. bhu.ac.in [bhu.ac.in]

The Biochemical Profile of 6-Methoxypurine Arabinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxypurine arabinoside (ara-M) is a synthetic nucleoside analog with potent and selective inhibitory activity against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. This technical guide provides an in-depth overview of the biochemical properties of ara-M, including its mechanism of action, metabolic fate, and key quantitative parameters. Detailed experimental protocols for the evaluation of ara-M and a visualization of its metabolic activation pathway are presented to support further research and development efforts in the field of antiviral therapeutics.

Mechanism of Action: A Prodrug Approach to VZV Inhibition

This compound is a prodrug that requires intracellular enzymatic conversion to exert its antiviral effect. Its selective activity against VZV is primarily attributed to the specific enzymatic machinery present in VZV-infected cells.

The activation of ara-M is a multi-step process initiated by the VZV-encoded thymidine kinase (TK).[1][2] This viral enzyme phosphorylates ara-M to its monophosphate derivative, a step that occurs minimally in uninfected host cells.[1][2] Subsequently, the monophosphate form of ara-M is a substrate for cellular AMP deaminase, which removes the methoxy group, yielding arabinoside inosine monophosphate (ara-IMP).[3][4] Cellular enzymes then further phosphorylate ara-IMP to the active antiviral agent, arabinoside adenosine triphosphate (ara-ATP).[1][3][4]

Ara-ATP acts as a competitive inhibitor of the VZV DNA polymerase, thereby terminating viral DNA chain elongation and preventing viral replication.[1] The selective phosphorylation by the viral thymidine kinase ensures that high concentrations of the cytotoxic ara-ATP are generated predominantly in VZV-infected cells, minimizing toxicity to uninfected host cells.[1][2]

Quantitative Biochemical Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Antiviral Activity

| Parameter | Virus Strain(s) | Cell Line(s) | Value | Reference(s) |

| IC₅₀ | Eight strains of VZV | Human cell lines | 0.5 - 3 µM | [2][3] |

| EC₅₀ (Cell Growth Inhibition) | Variety of human cell lines | - | >100 µM | [3] |

Table 2: Pharmacokinetic Parameters

| Species | Dosage | Parameter | Value | Reference(s) |

| Rat | 10 mg/kg (intravenous) | Elimination Half-life (t₁/₂) | 29 minutes | [5][6] |

| Monkey | 10 mg/kg (intravenous) | Elimination Half-life (t₁/₂) | 45 minutes | [5][6] |

| Rat | 10 mg/kg (oral) | Unchanged drug in urine | 4% of dose | [5] |

| Rat | 10 mg/kg (intravenous) | Unchanged drug in urine | 40% of dose | [5] |

Metabolism and Pharmacokinetics

Studies in rats and monkeys have demonstrated that this compound undergoes extensive metabolism, which significantly impacts its oral bioavailability.[5][6] The primary metabolic pathway involves deamination by adenosine deaminase to form hypoxanthine arabinoside (ara-H).[5][6] Further degradation leads to the formation of hypoxanthine, xanthine, uric acid, and allantoin.[5]

Due to this extensive first-pass metabolism, the oral bioavailability of ara-M is poor.[5][6] Intravenous administration results in a significantly higher percentage of the unchanged drug being recovered in the urine compared to oral administration.[5] The elimination half-life of intravenously administered ara-M is short in both rats and monkeys.[5][6]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

High-Performance Liquid Chromatography (HPLC) for Metabolic Analysis

This protocol is a composite method for the analysis of ara-M and its metabolites in biological samples.

-

Sample Preparation:

-

To 200 µL of plasma or urine, add 20 µL of an appropriate internal standard (e.g., a structurally related nucleoside analog not present in the sample).

-

Deproteinize the sample by adding 400 µL of ice-cold 0.5 M perchloric acid.

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Neutralize the supernatant by adding a calculated volume of 2 M potassium carbonate.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.

-

Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1 M ammonium acetate, pH 5.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 0% to 20% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 260 nm.

-

Injection Volume: 20 µL.

-

VZV Thymidine Kinase (TK) Assay

This protocol describes a method to determine the phosphorylation of ara-M by VZV TK.

-

Enzyme Preparation:

-

Prepare a cell lysate from VZV-infected human fibroblasts. As a control, prepare a lysate from uninfected cells.

-

Partially purify the VZV TK from the infected cell lysate using affinity chromatography (e.g., a thymidine-agarose column).

-

Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).

-

-

Phosphorylation Assay:

-

Prepare a reaction mixture containing: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM ATP, 10 µM [³H]-6-Methoxypurine arabinoside, and the VZV TK enzyme preparation.

-

Incubate the reaction mixture at 37°C for various time points (e.g., 15, 30, 60 minutes).

-

Stop the reaction by heating at 95°C for 2 minutes.

-

Separate the phosphorylated products (ara-M-monophosphate) from the unphosphorylated ara-M using thin-layer chromatography (TLC) on a cellulose plate with a suitable solvent system (e.g., saturated ammonium sulfate: 1 M sodium acetate: isopropanol, 80:18:2).

-

Visualize and quantify the radiolabeled spots corresponding to ara-M and ara-M-monophosphate using a phosphorimager or by scraping the spots and performing liquid scintillation counting.

-

Plaque Reduction Assay for Antiviral Susceptibility

This assay determines the concentration of ara-M required to inhibit VZV-induced plaque formation.

-

Cell and Virus Preparation:

-

Seed human foreskin fibroblast (HFF) cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of a stock of VZV.

-

-

Assay Procedure:

-

Remove the growth medium from the confluent HFF monolayers.

-

Infect the cells with a dilution of VZV that produces approximately 50-100 plaques per well.

-

After a 1-hour adsorption period at 37°C, remove the viral inoculum.

-

Overlay the cell monolayers with a medium containing 0.5% agarose and serial dilutions of this compound.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 5-7 days until plaques are visible.

-

Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution.

-

Count the number of plaques in each well. The IC₅₀ is the concentration of ara-M that reduces the number of plaques by 50% compared to the virus control wells.

-

AMP Deaminase Activity Assay

This protocol measures the conversion of ara-M monophosphate to ara-IMP by AMP deaminase.

-

Substrate Preparation:

-

Synthesize or obtain ara-M monophosphate.

-

-

Enzyme Source:

-

Use a commercially available purified AMP deaminase or a lysate from a cell line known to express the enzyme.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing: 100 mM potassium phosphate buffer (pH 6.5), the AMP deaminase enzyme preparation, and ara-M monophosphate.

-

Incubate the reaction at 37°C.

-

At various time points, take aliquots of the reaction and stop the reaction by adding perchloric acid as described in the HPLC protocol.

-

Analyze the samples by HPLC to quantify the decrease in the ara-M monophosphate peak and the increase in the ara-IMP peak. The rate of this conversion is a measure of AMP deaminase activity.

-

Conclusion

This compound represents a promising scaffold for the development of selective anti-VZV therapeutics. Its mechanism of action, which relies on activation by a viral-specific enzyme, provides a clear rationale for its selective antiviral activity. While its pharmacokinetic profile presents challenges for oral administration, this technical guide provides a comprehensive overview of its biochemical properties and detailed experimental methodologies to facilitate further investigations into prodrug strategies or alternative formulations to enhance its clinical utility. The provided data and protocols serve as a valuable resource for researchers in the fields of virology, medicinal chemistry, and drug development.

References

- 1. fda.gov [fda.gov]

- 2. mdpi.com [mdpi.com]

- 3. A simple and sensitive assay for varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Varicella-zoster plaque assay and plaque reduction neutralization test by the immunoperoxidase technique - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Developmental History of 6-Alkoxypurine Arabinosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles underlying 6-alkoxypurine arabinosides. These nucleoside analogs have emerged as a significant area of interest in antiviral research, particularly for their potent and selective activity against Varicella-Zoster Virus (VZV). This document details the initial synthesis, key researchers, and pivotal publications that have shaped our understanding of these compounds. It presents quantitative data on their biological activity, outlines the experimental protocols for their synthesis and evaluation, and visualizes the key signaling pathways and experimental workflows.

Introduction: The Quest for Selective Antiviral Agents

The development of nucleoside analogs as therapeutic agents represents a cornerstone of modern medicinal chemistry. The structural similarity of these compounds to endogenous nucleosides allows them to interact with viral enzymes, disrupting the replication process. A significant challenge in this field has been the development of agents with high selectivity for viral targets, thereby minimizing toxicity to host cells. The discovery of 6-alkoxypurine arabinosides marks a notable advancement in this quest, particularly in the context of anti-herpesvirus therapy.

A Historical Perspective: From Purine Chemistry to Antiviral Breakthroughs

The journey to the discovery of 6-alkoxypurine arabinosides is rooted in the broader history of purine nucleoside chemistry. Early research in the mid-20th century focused on the synthesis and biological evaluation of purine derivatives for various therapeutic applications, including cancer and infectious diseases.

A pivotal moment in antiviral nucleoside research was the discovery of arabinoside analogs, such as vidarabine (ara-A), which demonstrated clinical utility but were limited by toxicity and metabolic instability. This set the stage for the development of more selective agents like acyclovir, which revolutionized the treatment of herpes simplex virus (HSV) infections.

The specific exploration of 6-alkoxypurine arabinosides gained significant momentum in the late 1980s and early 1990s. Researchers at the Wellcome Research Laboratories, including D. R. Averett, G. W. Koszalka, J. A. Fyfe, and T. A. Krenitsky, were instrumental in the systematic synthesis and evaluation of a series of these compounds. Their seminal 1991 publication in Antimicrobial Agents and Chemotherapy described the potent and selective anti-VZV activity of 6-methoxypurine arabinoside (ara-M), establishing it as a lead compound for further investigation.[1][2]

Quantitative Biological Data

The biological activity of 6-alkoxypurine arabinosides has been primarily characterized by their potent inhibition of VZV replication. The following tables summarize key quantitative data for representative compounds.

Table 1: In Vitro Anti-Varicella-Zoster Virus (VZV) Activity of 6-Alkoxypurine Arabinosides

| Compound | Alkoxy Group | VZV Strain(s) | IC50 (µM) | Cytotoxicity (EC50, µM) in human cell lines | Reference |

| This compound (ara-M) | Methoxy | Eight strains | 0.5 - 3 | > 100 | [1] |

| 6-Ethoxypurine arabinoside | Ethoxy | Not specified | >100 | Not specified | [1] |

| 6-Propoxypurine arabinoside | Propoxy | Not specified | >100 | Not specified | [1] |

| 6-Isopropoxypurine arabinoside | Isopropoxy | Not specified | >100 | Not specified | [1] |

| 6-Butoxypurine arabinoside | Butoxy | Not specified | >100 | Not specified | [1] |

| 6-Pentyloxypurine arabinoside | Pentyloxy | Not specified | >100 | Not specified | [1] |

| 6-Hexyloxypurine arabinoside | Hexyloxy | Not specified | >100 | Not specified | [1] |

Table 2: In Vitro Anti-VZV Activity of Related 6-Substituted Purine Arabinosides

| Compound | 6-Substituent | VZV Strain(s) | IC50 (µM) | Cytotoxicity (EC50, µM) in MRC-5 cells | Reference |

| 6-Methylaminopurine arabinoside | Methylamino | Not specified | 3 | > 100 | |

| 6-Dimethylaminopurine arabinoside | Dimethylamino | Not specified | 1 | > 100 |

Experimental Protocols

Chemical Synthesis of 6-Alkoxypurine Arabinosides

The synthesis of 6-alkoxypurine arabinosides typically proceeds through a common intermediate, 6-chloro-9-(β-D-arabinofuranosyl)purine. This intermediate can be prepared from the corresponding riboside or through direct glycosylation methods.

General Procedure for the Synthesis of 6-Alkoxypurine Arabinosides from 6-Chloropurine Arabinoside:

-

Alkoxide Formation: A solution of the desired alcohol (e.g., methanol, ethanol) is treated with a strong base, such as sodium hydride or sodium metal, in an anhydrous solvent (e.g., tetrahydrofuran, DMF) to generate the corresponding sodium alkoxide.

-

Nucleophilic Substitution: 6-Chloro-9-(β-D-arabinofuranosyl)purine is added to the freshly prepared alkoxide solution.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or with gentle heating, and the progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Purification: Upon completion, the reaction is quenched with a proton source (e.g., water, acetic acid). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 6-alkoxypurine arabinoside.

Note: The specific reaction conditions, including stoichiometry, temperature, and reaction time, may vary depending on the specific alcohol used and should be optimized accordingly.

In Vitro Antiviral Assay (Plaque Reduction Assay)

The antiviral activity of 6-alkoxypurine arabinosides against VZV is commonly determined using a plaque reduction assay.

-

Cell Seeding: Confluent monolayers of a susceptible cell line (e.g., human embryonic lung fibroblasts) are prepared in multi-well plates.

-

Virus Inoculation: The cells are infected with a standardized amount of VZV, typically aiming for 50-100 plaque-forming units (PFU) per well.

-

Compound Treatment: The viral inoculum is removed, and the cells are overlaid with a medium (often containing carboxymethylcellulose or agarose) containing serial dilutions of the test compound.

-

Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for a period sufficient for plaque formation (typically 5-7 days).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

IC50 Determination: The 50% inhibitory concentration (IC50), defined as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is calculated.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds on host cells is assessed to determine their selectivity. The MTT assay is a colorimetric assay that measures cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Exposure: The cells are treated with serial dilutions of the test compound and incubated for a period that typically corresponds to the duration of the antiviral assay.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals formed by metabolically active cells.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

EC50 Calculation: The 50% effective concentration (EC50), the concentration of the compound that reduces cell viability by 50%, is calculated.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to 6-alkoxypurine arabinosides.

Caption: Metabolic activation pathway of this compound (ara-M) in VZV-infected cells.

Caption: General experimental workflow for the synthesis of 6-alkoxypurine arabinosides.

Conclusion and Future Directions

The discovery of 6-alkoxypurine arabinosides, particularly this compound, represents a significant achievement in the field of antiviral drug development. Their potent and selective inhibition of Varicella-Zoster Virus, mediated by the virus-encoded thymidine kinase, exemplifies a successful strategy for targeted antiviral therapy. The foundational research conducted in the late 20th century has paved the way for ongoing investigations into the therapeutic potential of this class of compounds.

Future research in this area may focus on several key aspects:

-

Broadening the Antiviral Spectrum: While highly active against VZV, the activity of 6-alkoxypurine arabinosides against other herpesviruses and unrelated viruses warrants further investigation.

-

Structure-Activity Relationship (SAR) Studies: A more extensive exploration of various alkoxy substituents and modifications to the purine and arabinose moieties could lead to the discovery of compounds with improved potency, selectivity, or pharmacokinetic properties.

-

Prodrug Strategies: Further development of prodrugs could enhance the oral bioavailability and clinical utility of these compounds.

-

Exploration of Other Therapeutic Areas: Given the role of purine nucleosides in cancer chemotherapy, the evaluation of 6-alkoxypurine arabinosides for antiproliferative activity against various cancer cell lines could be a fruitful area of research.

References

6-Methoxypurine Arabinoside (ara-M): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypurine arabinoside (ara-M) is a synthetic purine nucleoside analog that has demonstrated significant biological activity, primarily as a potent and selective antiviral agent against varicella-zoster virus (VZV).[1][2] Structurally, it is characterized by a methoxy group at the 6th position of the purine ring and an arabinose sugar moiety. Beyond its well-documented antiviral properties, emerging evidence suggests that ara-M and related purine arabinosides possess anticancer activities, particularly against hematological malignancies such as T-cell acute lymphoblastic leukemia (T-ALL).[3] This technical guide provides an in-depth overview of the core attributes of ara-M, focusing on its mechanism of action, relevant quantitative data, and detailed experimental protocols for its investigation in a cancer research context.

Core Concepts: Mechanism of Action

The primary mechanism of action of ara-M as an antiviral agent involves its selective phosphorylation by the VZV-encoded thymidine kinase.[1][2][4] This initial phosphorylation is a critical step that does not occur efficiently with mammalian nucleoside kinases, accounting for its selective toxicity towards virus-infected cells.[1][2] Following this initial step, the monophosphate is further metabolized by cellular enzymes into the active triphosphate form, adenine arabinoside triphosphate (ara-ATP).[4][5] Ara-ATP then acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of viral DNA replication.[4]

In the context of cancer, particularly T-cell malignancies, a similar mechanism is proposed for related purine arabinosides like ara-G, the active metabolite of the prodrug 2-Amino-6-methoxypurine arabinoside.[3] The proposed anticancer mechanism of action for ara-M is as follows:

-

Cellular Uptake and Activation: Ara-M enters the cancer cell and is intracellularly converted to its monophosphate form, likely by deoxycytidine kinase or another nucleoside kinase that may be overexpressed in certain cancer cells.

-

Conversion to the Active Triphosphate: Cellular enzymes further phosphorylate the monophosphate to the active triphosphate metabolite, ara-ATP.

-

Incorporation into DNA: During DNA replication, DNA polymerases incorporate ara-ATP into the growing DNA strand.

-

Chain Termination and DNA Damage: The arabinose sugar of ara-ATP, with its 2'-hydroxyl group in the trans position, distorts the DNA helix and prevents further elongation of the DNA chain. This leads to DNA strand breaks and the activation of DNA damage response pathways.

-

Induction of Apoptosis: The accumulation of DNA damage triggers the activation of tumor suppressor proteins like p53. Activated p53 can then induce cell cycle arrest to allow for DNA repair, or if the damage is too severe, it initiates apoptosis (programmed cell death) through the intrinsic mitochondrial pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and the execution of the apoptotic program.

Proposed Signaling Pathway for ara-M in Cancer

Proposed mechanism of action of ara-M in cancer cells.

Quantitative Data

The cytotoxic effects of purine arabinosides have been quantified in various cancer cell lines. While specific IC50 values for this compound in a wide range of cancer cell lines are not extensively published, data for the closely related and clinically relevant compound, ara-G (the active form of nelarabine), provides a strong indication of the potency of this class of molecules, particularly in T-cell acute lymphoblastic leukemia (T-ALL).

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| ara-G | T-ALL Cell Lines | T-cell Acute Lymphoblastic Leukemia | Varies significantly based on specific cell line genetics | |

| ara-G | MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Sub-toxic concentrations of 10-fold lower than IC50 used in some studies |

Note: IC50 values for ara-G in T-ALL can be influenced by the expression levels of nucleoside transporters (e.g., ENT1) and activating kinases (e.g., dCK).

Experimental Protocols

To assess the anticancer effects of ara-M, a series of standard in vitro assays are employed. Below are detailed protocols for key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

96-well flat-bottom plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (ara-M) stock solution

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of ara-M in culture medium. Remove the old medium from the wells and add 100 µL of the ara-M dilutions. Include wells with untreated cells as a negative control and wells with medium only as a blank.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells from the treatment and control groups. Centrifuge the cell suspension and wash the cells with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and untreated cells

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C.

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution. Incubate for 15-30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Workflow for cell cycle analysis using PI staining.

Conclusion

This compound (ara-M) is a promising nucleoside analog with well-established antiviral activity and emerging potential as an anticancer agent. Its proposed mechanism of action in cancer, involving DNA incorporation and the induction of apoptosis, makes it a compelling candidate for further investigation, particularly in T-cell malignancies. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the anticancer properties of ara-M and to elucidate its precise signaling pathways and therapeutic potential. Further research is warranted to fully characterize its efficacy and safety profile in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of Arachidonic Acid In Vitro Tumoricidal Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. T-cell Acute Lymphoblastic Leukemia: A Roadmap to Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nelarabine in T-cell acute lymphoblastic leukemia: intracellular metabolism and molecular mode-of-action - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening for Antiviral Activity of 6-Methoxypurine Arabinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro screening of 6-Methoxypurine arabinoside (ara-M) for its antiviral activity. It covers quantitative data on its efficacy, detailed experimental protocols for its evaluation, and the underlying mechanism of its selective action against Varicella-Zoster Virus (VZV).

Executive Summary

This compound is a purine nucleoside analog that has demonstrated potent and selective inhibitory activity against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles.[1] Its mechanism of action relies on the virus-specific enzyme, thymidine kinase (TK), for its activation, making it a highly selective antiviral agent with minimal toxicity to host cells.[1][2] Initial screening has established ara-M as a promising candidate for further antiviral drug development.

Quantitative Data Presentation

The antiviral activity and cytotoxicity of this compound are quantified by its 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀), respectively. The selectivity of the compound is represented by the Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀.[3]

| Compound | Virus | EC₅₀ (µM) | Cell Line | CC₅₀ (µM) | Selectivity Index (SI) |

| This compound (ara-M) | Varicella-Zoster Virus (VZV) (eight strains) | 0.5 - 3 | Variety of human cell lines | > 100 | > 33 - 200 |

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound against Varicella-Zoster Virus.[1]

Mechanism of Action: Anabolic Pathway

The selective antiviral activity of this compound is contingent on its metabolic activation within VZV-infected cells.[2] Unlike host cells, VZV-infected cells contain a virus-encoded thymidine kinase (TK) that efficiently phosphorylates ara-M.[1] This initial phosphorylation is the critical step that traps the drug inside the infected cell and initiates its anabolic cascade.

Once converted to its monophosphate form (ara-MMP), it undergoes further metabolic changes. The monophosphate is demethoxylated by AMP deaminase to form arabinoside inosine monophosphate (ara-IMP).[4] Subsequently, cellular enzymes convert ara-IMP into the active antiviral agent, arabinoside adenosine triphosphate (ara-ATP), through a series of enzymatic reactions involving adenylosuccinate synthetase, adenylosuccinate lyase, and nucleotide kinases.[4] This resultant ara-ATP acts as an inhibitor of the viral DNA polymerase, thereby halting viral replication.[2] Notably, ara-M is not significantly phosphorylated by mammalian nucleoside kinases, which accounts for its low cytotoxicity in uninfected cells.[1]

Experimental Protocols

The initial screening of this compound involves determining its efficacy and cytotoxicity in cell culture models. A standard method for this is the cytopathic effect (CPE) reduction assay.

Materials and Reagents

-

Cell Lines: Human fibroblast cell lines (e.g., MRC-5, HFF) are suitable for VZV propagation.[5]

-

Virus: Laboratory-adapted or clinical isolate strains of Varicella-Zoster Virus.

-

Compound: this compound, dissolved in a suitable solvent like DMSO.

-

Media: Eagle's Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.

-

Assay Plates: 96-well flat-bottom microtiter plates.

-

Stains: Crystal violet or neutral red for cell viability assessment.

Experimental Workflow: CPE Reduction Assay

The following diagram outlines the typical workflow for an in vitro antiviral screening assay.

Detailed Procedure

-

Cell Seeding: Seed human fibroblast cells into 96-well plates to form a confluent monolayer.

-

Compound Preparation: Prepare a series of dilutions of this compound.

-

Treatment and Infection:

-

For antiviral activity assessment, remove the culture medium from the cell monolayers and add the compound dilutions. Subsequently, infect the cells with a standardized amount of VZV.

-

For cytotoxicity assessment, add the compound dilutions to uninfected cell monolayers.

-

Include control wells: cells only (no virus, no compound), cells with virus only (virus control), and cells with solvent only (solvent control).

-

-

Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator until the desired level of cytopathic effect is observed in the virus control wells.

-

Quantification of Cell Viability:

-

Remove the medium and fix the cells (e.g., with formalin).

-

Stain the cells with a viability dye such as crystal violet.

-

Elute the dye and measure the absorbance using a spectrophotometer.

-

-

Data Analysis:

-

The absorbance values are used to calculate the percentage of cell viability.

-

The EC₅₀ is determined by regression analysis of the compound concentration versus the inhibition of the viral cytopathic effect.

-

The CC₅₀ is determined by regression analysis of the compound concentration versus the viability of the uninfected cells.

-

The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable safety and efficacy profile.[3]

-

Conclusion

The initial screening data for this compound strongly indicate its potential as a selective and potent anti-VZV agent.[1] Its mechanism of action, which relies on a virus-specific enzyme for activation, provides a clear rationale for its high selectivity index.[2][4] The experimental protocols outlined in this guide provide a robust framework for the preliminary in vitro evaluation of this and other potential antiviral compounds. Further studies are warranted to explore its efficacy in more complex models and its pharmacokinetic and pharmacodynamic properties.

References

- 1. This compound as a selective and potent inhibitor of varicella-zoster virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective anabolism of this compound in varicella-zoster virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. Anabolic pathway of this compound in cells infected with varicella-zoster virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Methods for the Detection of Antibodies of Varicella-Zoster Virus: A Review [mdpi.com]

An In-Depth Technical Guide to the Selective Anabolism of Ara-M in Infected Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nucleoside analog arabinofuranosyl-M (ara-M) represents a promising class of antiviral agents. Its efficacy hinges on the principle of selective anabolism, a process where the compound is preferentially activated to its cytotoxic triphosphate form within virus-infected cells, while remaining largely inert in uninfected host cells. This targeted activation minimizes off-target toxicity, a critical attribute for any successful antiviral therapeutic. This technical guide delves into the core mechanisms governing the selective phosphorylation of ara-M, providing a comprehensive overview of the key enzymatic players, their differential activities in infected versus uninfected cells, and detailed experimental protocols for studying these processes. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this selective metabolic activation.

The Metabolic Pathway of Ara-M: Activation and Inactivation

The intracellular fate of ara-M is primarily determined by the interplay of two key enzyme classes: kinases that activate the drug through phosphorylation, and deaminases that inactivate it.

-

Anabolic Activation (Phosphorylation): Ara-M, in its initial prodrug form, is biologically inactive. To exert its antiviral effect, it must undergo a series of three phosphorylation steps to be converted into ara-M monophosphate (ara-MMP), ara-M diphosphate (ara-MDP), and finally the active ara-M triphosphate (ara-MTP). This triphosphorylated form can then be incorporated into the nascent viral DNA by viral DNA polymerases, leading to chain termination and inhibition of viral replication. The initial phosphorylation to ara-MMP is the rate-limiting step and the primary determinant of selectivity.

-

Catabolic Inactivation (Deamination): Concurrently, ara-M can be deaminated by the enzyme cytidine deaminase (CDA) to form arabinofuranosyl-uracil (ara-U), an inactive metabolite that is subsequently cleared from the cell. The balance between the rates of phosphorylation and deamination is a critical factor in the overall intracellular concentration of the active ara-MTP.

The selective anabolism of ara-M in infected cells is achieved through the differential activity of the activating kinases.

The Key to Selectivity: Viral vs. Cellular Kinases

The preferential phosphorylation of ara-M in infected cells is primarily attributed to the activity of virus-encoded kinases, which are expressed only in infected cells.

Viral Kinases: The Engines of Selective Activation

Certain families of viruses, notably Herpesviridae, encode their own nucleoside kinases. These viral kinases often exhibit a broader substrate specificity compared to their cellular counterparts and can efficiently phosphorylate nucleoside analogs like ara-M.

-

Varicella-Zoster Virus (VZV) Thymidine Kinase (TK): VZV TK is a well-characterized viral kinase that has been shown to phosphorylate a variety of nucleoside analogs, including ara-M.[1] This enzyme's activity is central to the selective activation of antiviral prodrugs in VZV-infected cells.

-

Human Cytomegalovirus (HCMV) UL97 Protein Kinase: HCMV-infected cells express the UL97 protein kinase, which is responsible for the phosphorylation of ganciclovir, another nucleoside analog.[2][3] Given its role in phosphorylating other nucleoside analogs, it is a key candidate for the activation of ara-M in HCMV-infected cells.[4][5]

The expression of these viral kinases exclusively in infected cells provides a direct mechanism for the targeted activation of ara-M.

Cellular Kinases: A Baseline of Activity

Uninfected cells rely on cellular nucleoside kinases for the salvage of endogenous nucleosides. The primary enzyme responsible for the phosphorylation of deoxycytidine and its analogs is deoxycytidine kinase (dCK) .

While dCK can phosphorylate ara-M, its efficiency is often significantly lower than that of the viral kinases.[6][7][8] This difference in enzymatic activity is a cornerstone of the selective anabolism of ara-M. Some studies suggest that viral infection can lead to an upregulation of certain cellular kinases, which might contribute to the overall phosphorylation of ara-M in infected cells. However, the primary driver of selectivity remains the potent activity of the viral kinases.

Quantitative Insights into Ara-M Metabolism

While specific quantitative data for the intracellular concentrations of ara-M and its phosphorylated metabolites in infected versus uninfected cells are not extensively available in the public domain, the principle of selective anabolism is well-established through studies of related nucleoside analogs. The following table illustrates the expected differential in the accumulation of the active triphosphate form.

| Metabolite | Uninfected Cells (Relative Concentration) | Virus-Infected Cells (Relative Concentration) | Key Enzyme(s) in Infected Cells |

| ara-M | High | Low | Viral Kinases (e.g., VZV TK, HCMV UL97), Cellular dCK |

| ara-MMP | Low | Moderate | Viral Kinases, Cellular Kinases (e.g., UMP-CMP Kinase) |

| ara-MDP | Very Low | Moderate | Cellular Kinases (e.g., Nucleoside Diphosphate Kinase) |

| ara-MTP (Active) | Very Low | High | Cellular Kinases (e.g., Nucleoside Diphosphate Kinase) |

| ara-U (Inactive) | Moderate | Moderate | Cytidine Deaminase (CDA) |

This table represents a conceptual model based on the known mechanisms of selective anabolism for nucleoside analogs. Actual concentrations will vary depending on the specific virus, cell type, and experimental conditions.

Visualizing the Core Concepts

To further elucidate the processes described, the following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows.

Figure 1. Comparative metabolic pathways of ara-M in infected and uninfected cells.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Human Cytomegalovirus UL97 Kinase Activity Is Required for the Hyperphosphorylation of Retinoblastoma Protein and Inhibits the Formation of Nuclear Aggresomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Human Cytomegalovirus UL97 Kinase Is Required for the Normal Intranuclear Distribution of pp65 and Virion Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Cytomegalovirus UL97 Kinase Is Involved in the Mechanism of Action of Methylenecyclopropane Analogs with 6-Ether and -Thioether Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Random mutagenesis of the thymidine kinase gene of varicella-zoster virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dCK Screening Assay Kit - Creative BioMart [creativebiomart.net]

Target Identification for 6-Methoxypurine Arabinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxypurine arabinoside (ara-M) is a nucleoside analog that exhibits potent and selective antiviral activity, particularly against the Varicella-Zoster Virus (VZV). Its mechanism of action is a classic example of prodrug activation, requiring a multi-step enzymatic conversion to its active triphosphate form, which ultimately inhibits viral replication. This technical guide provides an in-depth overview of the target identification for ara-M, summarizing key quantitative data, detailing experimental protocols for target validation, and visualizing the involved biological pathways.

Core Mechanism of Action: A Prodrug Approach

The primary target of this compound is not a single protein but rather a metabolic pathway that is uniquely active in VZV-infected cells. Ara-M is a prodrug that is anabolized to adenine arabinoside triphosphate (ara-ATP), a potent inhibitor of DNA synthesis. The selectivity of ara-M for VZV-infected cells is conferred by the initial and rate-limiting phosphorylation step, which is catalyzed by the virus-encoded thymidine kinase (TK).

Signaling Pathway of ara-M Activation

The metabolic activation of ara-M involves a sequential three-step enzymatic process, as depicted in the signaling pathway diagram below. This pathway highlights the conversion of the inactive prodrug into the active antiviral agent within infected host cells.

Quantitative Data: Potency and Selectivity

The efficacy of ara-M is quantified by its ability to inhibit viral replication at concentrations that are not toxic to host cells. The following tables summarize the key quantitative data for ara-M and its active metabolite, ara-ATP.

| Compound | Assay | Organism/Cell Line | Value | Reference |

| This compound (ara-M) | Antiviral Activity (IC50) | Varicella-Zoster Virus (8 strains) | 0.5 - 3 µM | [1] |

| This compound (ara-M) | Cytotoxicity (IC50) | Human Cell Lines | >100 µM | [1] |

| Compound | Target Enzyme | Inhibition Constant | Value | Conditions | Reference |

| ara-ATP | DNA Primase | Ki | 2.7 µM | 37°C, Competitive with ATP | [2] |

| ara-ATP | DNA Primase | Ki | 2.0 µM | 25°C, Competitive with ATP | [2] |

| ara-ATP | DNA Primase (coupled with Pol α) | Ki | 1.2 µM | Competitive with ATP | [2] |

| F-ara-ATP | DNA Polymerase α | IC50 | 1.6 µM | - | [3] |

| F-ara-ATP | DNA Polymerase ε | IC50 | 1.3 µM | - | [3] |

Experimental Protocols

The identification and validation of the targets of ara-M rely on a series of key experiments. The methodologies for these assays are detailed below.

VZV Thymidine Kinase (TK) Assay

This assay is crucial for determining the initial phosphorylation of ara-M, which is the basis for its selective antiviral activity.

Methodology:

-

Gene Amplification and Cloning: The VZV TK gene is amplified from viral DNA via PCR and cloned into a bacterial expression vector.

-

Bacterial Transformation: The expression vector is transformed into a strain of E. coli that is deficient in its own thymidine kinase (TK-).

-

Selective Plating: The transformed bacteria are plated on two types of selective media: one containing a growth-inhibitory nucleoside analog (e.g., 5-fluorodeoxyuridine) and the test compound (ara-M), and a control plate without ara-M.

-

Principle of Detection: If the VZV TK efficiently phosphorylates ara-M, the resulting toxic metabolite will inhibit bacterial growth, leading to a reduction in the number of colonies compared to the control plate.

-

Quantification: The percentage of colony reduction is calculated to determine the efficiency of ara-M as a substrate for VZV TK.

AMP Deaminase Assay

This assay measures the conversion of ara-MMP to ara-IMP, the second step in the activation pathway.

Methodology:

-

Enzyme Source: A purified preparation of AMP deaminase or a cell lysate containing the enzyme is used.

-

Substrate: The monophosphorylated form of ara-M (ara-MMP) is synthesized and used as the substrate.

-

Reaction: The enzyme and substrate are incubated in a suitable buffer at a controlled temperature and pH.

-

Detection: The reaction can be monitored by:

-

HPLC: The reaction mixture is analyzed by high-performance liquid chromatography to separate and quantify the substrate (ara-MMP) and the product (ara-IMP).

-

Spectrophotometry: A coupled enzyme assay can be used where the product, IMP, is converted to a product that can be measured spectrophotometrically (e.g., NADH formation).

-

-

Data Analysis: The rate of product formation is used to determine the kinetic parameters of the enzyme with respect to the substrate.

DNA Polymerase Inhibition Assay

This assay determines the inhibitory effect of the final active metabolite, ara-ATP, on DNA synthesis.

Methodology:

-

Enzyme and Template: Purified VZV DNA polymerase (or a surrogate like human DNA polymerase) and a DNA template-primer are used.

-

Reaction Mixture: The reaction contains the enzyme, template-primer, a mixture of deoxynucleotide triphosphates (dNTPs), and varying concentrations of the inhibitor, ara-ATP. One of the dNTPs is typically radiolabeled or fluorescently labeled for detection.

-

Reaction and Termination: The reaction is initiated and allowed to proceed for a defined period, then terminated.

-

Detection of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled nucleotide. This can be done through methods such as:

-

Filter Binding Assays: The radiolabeled DNA is captured on a filter, and the radioactivity is measured.

-

Gel Electrophoresis: The products are separated by size on a gel, and the labeled DNA is visualized.

-

Real-time Biosensor Analysis: The elongation of the DNA strand is monitored in real-time.

-

-

Data Analysis: The concentration of ara-ATP that inhibits DNA synthesis by 50% (IC50) is determined. For mechanistic studies, Ki values can be calculated by measuring the inhibition at different substrate (dNTP) concentrations.

Conclusion

The target identification of this compound reveals a sophisticated mechanism of action that relies on the selective metabolic activation within virus-infected cells. The key to its success lies in the initial phosphorylation by the viral thymidine kinase, which effectively concentrates the active drug at the site of infection. The subsequent enzymatic conversions by host cell enzymes lead to the formation of ara-ATP, a potent inhibitor of DNA synthesis. The quantitative data underscores the high therapeutic index of ara-M, with potent antiviral activity at concentrations well below those that are toxic to host cells. The experimental protocols outlined provide a framework for the continued study and development of nucleoside analogs as targeted therapeutic agents.

References

- 1. This compound as a selective and potent inhibitor of varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of DNA primase by 9-beta-D-arabinofuranosyladenosine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 6-Methoxypurine Arabinoside in Virology

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypurine arabinoside (ara-M) is a synthetic purine nucleoside analog that has demonstrated potent and selective antiviral activity, particularly against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles.[1][2][3] Its selectivity is attributed to its specific activation within VZV-infected cells, making it a compound of significant interest for antiviral drug development. These application notes provide an overview of its mechanism of action, protocols for its experimental use in virology, and a summary of its reported antiviral activity.

Mechanism of Action

The antiviral activity of this compound is dependent on its intracellular anabolism to the active metabolite, adenine arabinoside triphosphate (ara-ATP).[1][4] This conversion is initiated by the virus-encoded thymidine kinase (TK), which is expressed at high levels in VZV-infected cells.[1][2][3] In contrast, ara-M is not significantly phosphorylated by host cellular nucleoside kinases, which accounts for its low cytotoxicity in uninfected cells.[1][2][3]

The anabolic pathway of this compound in VZV-infected cells is as follows:

-

Initial Phosphorylation: this compound is first phosphorylated by the VZV-encoded thymidine kinase to form its monophosphate derivative.[4][5]

-

Demethoxylation: The monophosphate is then demethoxylated by AMP deaminase to yield adenine arabinoside monophosphate (ara-AMP).[4][5]

-

Further Phosphorylation: Cellular kinases subsequently phosphorylate ara-AMP to the diphosphate (ara-ADP) and finally to the active triphosphate form (ara-ATP).[1][4]

-

Inhibition of Viral DNA Polymerase: Ara-ATP acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of viral DNA chain elongation and thus inhibiting viral replication.[1]

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound against Varicella-Zoster Virus.

| Compound | Virus (Strain) | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |

| This compound (ara-M) | Varicella-Zoster Virus (8 strains) | Human Cell Lines | 0.5 - 3 | >100 | >30 |

Data extracted from Averett et al., 1991.[2][3]

Experimental Protocols

1. In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is designed to determine the concentration of this compound that inhibits VZV-induced plaque formation in cell culture by 50% (IC₅₀).

Materials:

-

Human embryonic lung fibroblasts (or other susceptible cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Varicella-Zoster Virus (VZV) stock

-

This compound (ara-M)

-

Methylcellulose overlay medium

-

Crystal Violet staining solution

Procedure:

-

Cell Seeding: Seed human embryonic lung fibroblasts in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Drug Preparation: Prepare a series of dilutions of this compound in DMEM.

-

Virus Infection: When the cells are confluent, remove the growth medium and infect the cells with VZV at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.

-

Drug Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the DMEM containing the various concentrations of this compound.

-

Overlay: After 2 hours, remove the drug-containing medium and overlay the cells with methylcellulose medium containing the respective concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-10 days, or until plaques are visible.

-

Staining: Remove the overlay medium, fix the cells with methanol, and stain with Crystal Violet solution.

-

Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

-

IC₅₀ Determination: The IC₅₀ value is the concentration of this compound that reduces the number of plaques by 50%.

2. Cytotoxicity Assay

This protocol is to determine the concentration of this compound that reduces the viability of uninfected cells by 50% (CC₅₀).

Materials:

-

Human embryonic lung fibroblasts (or other relevant cell line)

-

DMEM with 10% FBS

-

This compound (ara-M)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Drug Treatment: The following day, add serial dilutions of this compound to the wells. Include untreated cells as a control.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 7 days).

-

Viability Assessment: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

CC₅₀ Determination: Calculate the CC₅₀ value as the drug concentration that reduces cell viability by 50% compared to the untreated control.

Visualizations

Caption: Anabolic pathway of this compound in VZV-infected cells.

Caption: General workflow for in vitro antiviral screening of this compound.

References

- 1. Selective anabolism of this compound in varicella-zoster virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound as a selective and potent inhibitor of varicella-zoster virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a selective and potent inhibitor of varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anabolic pathway of this compound in cells infected with varicella-zoster virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 6-Methoxypurine Arabinoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypurine arabinoside is a purine nucleoside analog that demonstrates significant potential as a cytotoxic agent, particularly in the context of hematological malignancies. As a water-soluble prodrug, it is efficiently converted in vivo to its active form, arabinosylguanine (ara-G). The selective cytotoxicity of ara-G in T-lymphoblastic cells makes this compound a compound of interest for targeted cancer therapy. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common assays: MTT, LDH, and Caspase-3/7.

Mechanism of Action

This compound exerts its cytotoxic effects through its conversion to arabinosylguanine (ara-G). Within target cells, ara-G is phosphorylated to its active triphosphate form, ara-GTP. Ara-GTP is then incorporated into DNA during replication, leading to chain termination and inhibition of DNA synthesis. This disruption of DNA integrity triggers the intrinsic apoptotic pathway, culminating in programmed cell death. The selectivity of ara-G for T-cells is attributed to the preferential accumulation of ara-GTP in these cells.

Data Presentation

The cytotoxic activity of this compound and its active metabolite, arabinosylguanine (ara-G), has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

| Compound | Cell Line | Cell Type | IC50 (µM) |

| This compound | CEM | T-lymphoblast | 0.5 |

| MOLT-4 | T-lymphoblast | 0.3 | |

| IM-9 | B-lymphoblast | >100 | |

| Arabinosylguanine (ara-G) | CEM | T-lymphoblast | 0.03 |

| MOLT-4 | T-lymphoblast | 0.02 | |

| IM-9 | B-lymphoblast | >100 |

Data is representative and compiled from published studies. Actual IC50 values may vary depending on experimental conditions.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound

-

Target cancer cell lines (e.g., CEM, MOLT-4)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

-

Prepare a serial dilution of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

-

This compound

-

Target cancer cell lines

-

Complete cell culture medium (serum-free medium is recommended for the assay)

-

96-well flat-bottom plates

-

LDH cytotoxicity assay kit (commercially available)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate as described in the MTT assay protocol.

-

After 24 hours of incubation, replace the complete medium with 100 µL of serum-free medium containing serial dilutions of this compound.

-

Include the following controls as per the kit manufacturer's instructions:

-

Untreated cells (spontaneous LDH release)

-

Vehicle control

-

Maximum LDH release control (cells treated with a lysis buffer provided in the kit)

-

Medium background control

-

-

Incubate the plate for the desired treatment period.

-

Carefully transfer a specific volume of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

-

Add the LDH reaction mixture from the kit to each well.

-

Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

-

Add the stop solution provided in the kit.

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

Caspase-3/7 Apoptosis Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

-

This compound

-

Target cancer cell lines

-

Complete cell culture medium

-

96-well flat-bottom, opaque-walled plates

-

Caspase-Glo® 3/7 Assay System (or similar luminescent or fluorescent kit)

-

Luminometer or fluorometer

Protocol:

-

Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).

-

Incubate for the desired treatment period.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Gently mix the contents of the wells by shaking the plate for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

The luminescent signal is proportional to the amount of caspase-3/7 activity.

Mandatory Visualizations

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Application Notes and Protocols for the HPLC Analysis of 6-Methoxypurine Arabinoside and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypurine arabinoside (ara-M) is a nucleoside analog with significant antiviral activity, particularly against the varicella-zoster virus (VZV). Its therapeutic efficacy is dependent on its intracellular conversion to the active triphosphate metabolite, adenine arabinoside triphosphate (ara-ATP). The analysis of ara-M and its phosphorylated metabolites is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. This document provides detailed application notes and protocols for the quantitative analysis of this compound and its key metabolites using High-Performance Liquid Chromatography (HPLC). The primary metabolites of interest include this compound monophosphate (ara-MP), arabinoside inosine monophosphate (ara-IMP), and arabinoside adenosine triphosphate (ara-ATP).

Metabolic Pathway of this compound

The intracellular activation of this compound involves a series of enzymatic steps. Initially, ara-M is phosphorylated by viral or cellular kinases to form ara-MP. Subsequently, ara-MP is a substrate for adenylate kinase to form the diphosphate, which is then converted to the active triphosphate form, ara-ATP. An alternative pathway involves the demethoxylation of ara-MP to ara-IMP, which can then be converted to ara-AMP and subsequently to ara-ATP.[1][2] Understanding this pathway is essential for identifying the target analytes for bioanalytical method development.

HPLC Method for Analysis of this compound and Metabolites

This section outlines a proposed reversed-phase HPLC (RP-HPLC) method for the simultaneous determination of this compound and its phosphorylated metabolites. This method is adapted from established procedures for the analysis of similar purine nucleoside analogs and their metabolites.

Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1 M Ammonium Dihydrogen Phosphate (pH 6.0) |

| Mobile Phase B | 100% Methanol or Acetonitrile |

| Gradient | 0-5 min: 100% A; 5-20 min: Linear gradient to 80% A/20% B; 20-25 min: 80% A/20% B; 25-30 min: Return to 100% A |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV-Vis Detector at 260 nm and 290 nm |

| Column Temperature | 30°C |

Note: The optimal UV detection wavelength should be determined empirically by obtaining the UV spectra of pure standards of this compound and its metabolites. Related compounds such as 6-methylthiopurines have an absorbance maximum around 291 nm.

Quantitative Data Summary (Hypothetical)